molecular formula C20H18N4O2S B13953150 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide CAS No. 58658-27-8

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide

Cat. No.: B13953150
CAS No.: 58658-27-8
M. Wt: 378.4 g/mol
InChI Key: CQFJFCMYVJHOHE-UHFFFAOYSA-N
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Description

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide is a complex organic compound known for its unique chemical structure and properties It is composed of an acridine moiety linked to a methanesulfonanilide group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide typically involves the following steps:

    Formation of the Acridine Moiety: The acridine core is synthesized through a series of reactions starting from anthranilic acid or its derivatives. This involves cyclization reactions under acidic or basic conditions.

    Amino Substitution: The acridine moiety is then functionalized with an amino group at the 9-position using reagents such as ammonia or amines.

    Coupling with Methanesulfonanilide: The final step involves coupling the aminoacridine with methanesulfonanilide. This is typically achieved through nucleophilic substitution reactions using reagents like methanesulfonyl chloride and aniline derivatives.

Industrial Production Methods

Industrial production of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The amino and sulfonamide groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s sulfonamide group also contributes to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide is unique due to its specific combination of an acridine moiety with a methanesulfonanilide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58658-27-8

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23)

InChI Key

CQFJFCMYVJHOHE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N

Origin of Product

United States

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